molecular formula C16H16ClNO3 B249777 N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

Cat. No. B249777
M. Wt: 305.75 g/mol
InChI Key: WTZBTIHVZIHFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide, also known as Efaroxan, is a synthetic compound that belongs to the class of benzamides. It was first synthesized in 1984 by a group of researchers from the German pharmaceutical company Boehringer Ingelheim. Efaroxan has been studied extensively for its potential therapeutic applications in various medical conditions.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide is not fully understood. However, it is believed to act as an alpha-2 adrenergic receptor antagonist, which leads to an increase in the release of norepinephrine and serotonin in the brain. This, in turn, leads to an improvement in insulin sensitivity, blood pressure, and mood.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity by increasing glucose uptake in skeletal muscle and reducing glucose production in the liver. N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has also been shown to reduce blood pressure by decreasing peripheral vascular resistance. Additionally, N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been shown to have a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in lab experiments is that it has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide. One potential area of research is the use of N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in the treatment of type 2 diabetes. Further studies are needed to determine the optimal dose and duration of treatment for N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in this population. Another potential area of research is the use of N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in the treatment of hypertension. Further studies are needed to determine the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in this population. Additionally, N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been shown to have potential antidepressant effects, and further studies are needed to determine its potential use in the treatment of depression.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoyl chloride with 5-chloro-2-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to give the final product. The yield of this reaction is around 70-80%.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been studied for its potential therapeutic applications in various medical conditions such as diabetes, hypertension, and depression. It has been shown to have an insulin-sensitizing effect in animal models of type 2 diabetes. N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has also been studied for its potential use in the treatment of hypertension, as it has been shown to reduce blood pressure in animal models. Additionally, N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been studied for its antidepressant effects, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C16H16ClNO3/c1-3-21-13-7-4-11(5-8-13)16(19)18-14-10-12(17)6-9-15(14)20-2/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

WTZBTIHVZIHFTL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.